molecular formula C19H17NO2 B14504455 Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-1'-methyl- CAS No. 64036-48-2

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-1'-methyl-

Cat. No.: B14504455
CAS No.: 64036-48-2
M. Wt: 291.3 g/mol
InChI Key: MKLLVYALIHGMKY-UHFFFAOYSA-N
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Description

“Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-1’-methyl-” is a complex organic compound with a unique spiro structure This compound is characterized by its fused ring system, which includes a dibenzo cycloheptene core and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-1’-methyl-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Dibenzo Cycloheptene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Spiro Formation: The spiro linkage is introduced by reacting the dibenzo cycloheptene intermediate with a suitable pyrrolidine derivative.

    Functional Group Modifications: Introduction of the dione and methyl groups through selective oxidation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.

    Purification Techniques: Employing chromatography and recrystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

“Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-1’-methyl-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. Its structural features may allow for the design of compounds with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-1’-methyl-” involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure may allow for specific binding interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different ring systems and functional groups.

    Dibenzo Cycloheptene Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with various modifications.

Uniqueness

The uniqueness of “Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-1’-methyl-” lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

64036-48-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-methylspiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione

InChI

InChI=1S/C19H17NO2/c1-20-17(21)12-19(18(20)22)15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3

InChI Key

MKLLVYALIHGMKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(C1=O)C3=CC=CC=C3CCC4=CC=CC=C24

Origin of Product

United States

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